Lercanidipine-D impurity 6 is a significant impurity associated with the pharmaceutical compound lercanidipine, which is primarily used as an antihypertensive agent. This impurity is characterized by its complex molecular structure and is crucial for quality control in the production of lercanidipine. The chemical name for Lercanidipine-D impurity 6 is 1-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Its classification falls under the category of organic compounds, specifically as a dihydropyridine derivative.
Lercanidipine-D impurity 6 is derived from the synthesis of lercanidipine and can be produced through various chemical reactions involving intermediates and starting materials associated with lercanidipine synthesis. It serves as a reference standard in analytical methods for quality control and method validation in pharmaceutical applications. The compound is classified under chemical impurities, which are often categorized based on their origin—either from raw materials or generated during synthetic processes.
The synthesis of Lercanidipine-D impurity 6 involves several steps that typically include the reaction of specific intermediates under controlled conditions. One documented method involves using a mixture of alcohol and water to hydrolyze an intermediate compound, leading to the formation of the impurity. The reaction conditions, such as temperature and pH, are critical to achieving optimal yields.
Lercanidipine-D impurity 6 has a complex molecular structure characterized by multiple functional groups:
The structural features include:
Lercanidipine-D impurity 6 can undergo various chemical reactions typical for dihydropyridine derivatives:
Understanding these reactions is essential for developing methods to manage impurities during lercanidipine synthesis .
Lercanidipine itself functions as a calcium channel blocker, inhibiting calcium influx into vascular smooth muscle cells. This mechanism leads to vasodilation and reduced blood pressure. While Lercanidipine-D impurity 6 does not directly exhibit therapeutic effects, its presence can influence the pharmacodynamics of lercanidipine by potentially affecting its absorption or metabolism.
The mechanism involves:
Lercanidipine-D impurity 6 exhibits several notable physical and chemical properties:
These properties are critical for handling and storage, as well as for determining compatibility with other pharmaceutical ingredients during formulation .
Lercanidipine-D impurity 6 serves several important roles in pharmaceutical science:
Lercanidipine-D impurity 6 is a structurally characterized degradation product formed during the synthesis of lercanidipine hydrochloride, a dihydropyridine calcium channel blocker used for hypertension treatment. As a high-membrane-binding-coefficient antagonist, lercanidipine’s synthesis involves complex multi-step reactions prone to generating impurities that compromise drug efficacy and safety. This impurity arises predominantly during esterification and hydrolysis steps, where intermediates undergo nucleophilic attack under alkaline conditions (pH > 8.0) or thermal degradation . Its presence in final formulations is minimized through stringent process controls, as impurities can alter pharmacokinetics and stability profiles of active pharmaceutical ingredients (APIs) [9]. Regulatory guidelines like ICH Q3A/B mandate impurity levels below thresholds (e.g., 0.10–0.15% for unidentified impurities), necessitating robust analytical monitoring during antihypertensive drug manufacturing [6].
Impurity profiling of lercanidipine hydrochloride APIs is critical for regulatory compliance during Abbreviated New Drug Application (ANDA) submissions. Lercanidipine-D impurity 6 (CAS 2407630-84-4) is recognized as a "significant impurity" by pharmacopeial standards, requiring detailed characterization data for quality control [2] [5]. Suppliers like SynZeal and Veeprho provide certified reference materials (≥95% purity) with traceability to USP/EP standards, supporting analytical method validation and commercial batch release testing [2] [5]. The European Pharmacopoeia specifies impurity D (free base CAS 786625-22-7) as a closely related entity, emphasizing the need for precise identification to avoid misclassification [3] [7]. Failure to control such impurities may lead to regulatory rejection due to potential toxicity risks or inconsistent product performance.
- Purity (≥98.5%)
- Batch-specific chromatograms
- NMR/LC-MS spectral data
- Traceability to pharmacopeial references [2]
These materials enable analytical method validation per ICH Q14, covering robustness against pH/temperature variations and solution stability [2] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0